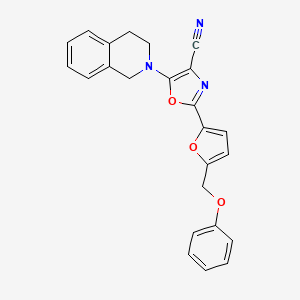
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound often studied in the fields of medicinal chemistry and pharmacology. Its intricate structure features multiple functional groups, including an isoquinoline moiety, a furan ring, and an oxazole ring, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A plausible route might include the formation of the oxazole ring through cyclization reactions, the furan ring via aldol condensation, and the incorporation of the isoquinoline derivative through nucleophilic substitution.
Industrial Production Methods: Industrial production may focus on optimizing reaction conditions for higher yield and purity. This could involve the use of catalysts, controlled temperature environments, and precise reactant stoichiometry to streamline the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation at specific sites, such as the furan ring, leading to the formation of furfural derivatives.
Reduction: Reduction reactions could target the oxazole or isoquinoline rings, potentially forming amines or alcohols.
Common Reagents and Conditions:
Oxidation: Typical reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are common.
Substitution: Alkyl halides, acyl chlorides, or sulfonates under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction type, but may include derivatives with altered electronic or steric properties, contributing to different biological activities.
科学的研究の応用
The compound has broad applications in scientific research, especially within:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
作用機序
Mechanism: The compound interacts with cellular targets through its multiple functional groups, influencing various pathways. The isoquinoline moiety might intercalate with DNA, while the furan and oxazole rings could participate in hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways: Potential targets include enzymes involved in cell signaling, such as kinases, or structural proteins. These interactions can modulate pathways related to cell proliferation, apoptosis, or immune responses.
類似化合物との比較
Isoquinoline derivatives: Such as berberine, known for its antimicrobial properties.
Oxazole derivatives: Like oxazolidinones, a class of synthetic antibiotics.
Furan derivatives: Such as furosemide, a common diuretic.
This comprehensive analysis covers the fundamental aspects of 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile, shedding light on its potential and significance in various scientific fields.
特性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c25-14-21-24(27-13-12-17-6-4-5-7-18(17)15-27)30-23(26-21)22-11-10-20(29-22)16-28-19-8-2-1-3-9-19/h1-11H,12-13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPGAXSICJWERG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=C(O4)COC5=CC=CC=C5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














